molecular formula C24H28N4O2S B2709671 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 946286-96-0

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2709671
CAS No.: 946286-96-0
M. Wt: 436.57
InChI Key: DPDUGHSBIVUMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide-based inhibitors. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide involves several stepsThe final step involves the sulfonation of the phenyl ring with 2,4-dimethylbenzenesulfonyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific chemical structure and the presence of the azepane moiety. Similar compounds include:

  • N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide
  • N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
  • N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-chlorobenzenesulfonamide

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-18-7-13-23(19(2)17-18)31(29,30)27-21-10-8-20(9-11-21)22-12-14-24(26-25-22)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDUGHSBIVUMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.